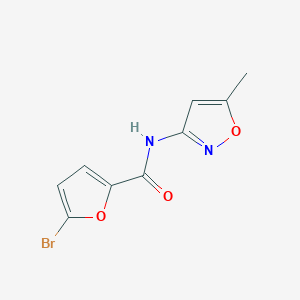
3-benzyl-2-(methylthio)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound with potential medicinal properties. It belongs to the class of quinazolinone derivatives and has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of 3-benzyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of protein kinase activity. This inhibition can lead to the disruption of cellular processes that are involved in cell growth, differentiation, and apoptosis. Additionally, 3-benzyl-2-(methylthio)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-2-(methylthio)-4(3H)-quinazolinone has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It also has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, it has antimicrobial properties, which may make it useful in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-benzyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against several different types of cancer cells as well as anti-inflammatory and antimicrobial properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-benzyl-2-(methylthio)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and optimize its use as a multi-targeted agent. Another direction is to investigate its potential as a treatment for inflammatory diseases and bacterial infections. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its potential for clinical use.
Synthesemethoden
There are several methods for synthesizing 3-benzyl-2-(methylthio)-4(3H)-quinazolinone. One common method involves the reaction of 2-aminobenzyl alcohol with methylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction yields 2-(methylthio)benzylideneamino-2-phenylethanol, which is then cyclized to form 3-benzyl-2-(methylthio)-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-benzyl-2-(methylthio)-4(3H)-quinazolinone has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been investigated for its ability to inhibit protein kinase activity, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
3-benzyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFJJGABGZVLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-(methylthio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)








![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)


